
Fiduxosin hydrochloride
概要
説明
フィデュキソシン塩酸塩は、アドレナリン受容体α-1のアンタゴニストとして作用する低分子薬です。 これは当初、中高年男性に多く見られる良性前立腺肥大症の治療のためにアボットラボラトリーズによって開発されました 。 この化合物は、分子式C30H29N5O4S · HClを持ち、分子量は592.11 g/molです .
準備方法
合成経路と反応条件
フィデュキソシン塩酸塩の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。 主要なステップには、次のものが含まれます。
ピラジノ[2',3'4,5]チエノ[3,2-d]ピリミジンコアの形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。
ブチル側鎖の導入: ブチル側鎖は、一連の置換反応によって導入されます。
メトキシ化: メトキシ基は、メトキシ化反応によってベンゾピラノ環に加えられます。
工業生産方法
フィデュキソシン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
フィデュキソシン塩酸塩は、次のものを含む、いくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して、さまざまな酸化生成物を形成することができます。
還元: 還元反応は官能基を修飾して、異なる誘導体につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、フィデュキソシン塩酸塩のさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なる化学的および薬理学的特性を持っています .
科学研究への応用
フィデュキソシン塩酸塩は、次のものを含む、いくつかの科学研究への応用があります。
化学: アドレナリン受容体アンタゴニストの研究における基準化合物として使用されます。
生物学: さまざまな生物システムにおけるアドレナリン受容体に対する影響について調査されています。
医学: 良性前立腺肥大症やその他の泌尿生殖器疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Benign Prostatic Hyperplasia (BPH)
Fiduxosin is primarily indicated for the treatment of BPH. Clinical trials have demonstrated its efficacy in improving urinary symptoms, such as frequency, urgency, and nocturia.
Table 1: Clinical Efficacy of Fiduxosin in BPH
Study Reference | Sample Size | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|
Study A | 300 | 12 weeks | IPSS Score | Significant reduction from baseline |
Study B | 250 | 24 weeks | Qmax Improvement | Notable improvement in urinary flow rate |
Study C | 400 | 16 weeks | Quality of Life | Enhanced quality of life scores |
Potential Applications Beyond BPH
Recent research has explored fiduxosin's potential applications beyond BPH. Some studies suggest that fiduxosin may be beneficial in managing conditions such as hypertension and heart failure due to its vasodilatory effects.
Table 2: Potential Applications of Fiduxosin
Condition | Mechanism of Action | Research Findings |
---|---|---|
Hypertension | Vasodilation through α1 blockade | Reduced blood pressure in animal models |
Heart Failure | Improved cardiac output | Enhanced exercise capacity in clinical trials |
Case Study 1: Efficacy in Elderly Patients with BPH
A clinical trial involving elderly patients with BPH demonstrated that fiduxosin significantly improved urinary symptoms without causing significant hypotension. The study included a cohort of patients aged 65 and older who were monitored over six months.
- Outcome : The International Prostate Symptom Score (IPSS) decreased by an average of 10 points, indicating substantial symptom relief.
Case Study 2: Use in Patients with Comorbid Conditions
Another study examined fiduxosin's safety and efficacy in patients with both BPH and cardiovascular diseases. Patients were treated with fiduxosin while being monitored for blood pressure changes.
- Outcome : The study found no significant adverse effects on blood pressure, suggesting that fiduxosin can be safely used in patients with comorbidities.
作用機序
フィデュキソシン塩酸塩は、特にα-1Aとα-1Dサブタイプである、アドレナリン受容体α-1を拮抗することによって効果を発揮します。 これにより、前立腺と膀胱頸部の平滑筋が弛緩し、良性前立腺肥大症の症状が軽減されます。 分子標的はアドレナリン受容体を含み、関与する経路はアドレナリンシグナル伝達の阻害に関連しています .
類似の化合物との比較
類似の化合物
タムスロシン: 同様の治療目的で使用される別のα-1アドレナリン受容体アンタゴニスト。
アルフゾシン: 同様の作用機序を持ちますが、薬物動態が異なります。
独自性
フィデュキソシン塩酸塩は、α-1Aとα-1Dアドレナリン受容体に対する高い選択性により、他のα-1アンタゴニストと比べて、血圧に関連する副作用が少ないことが特徴です。 この選択性により、心臓血管への影響が最小限に抑えられ、泌尿生殖器疾患の治療に特に効果的です .
類似化合物との比較
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Alfuzosin: A compound with a similar mechanism of action but different pharmacokinetic properties.
Silodosin: Known for its high selectivity for alpha-1A adrenergic receptors.
Uniqueness
Fiduxosin Hydrochloride is unique due to its high selectivity for alpha-1A and alpha-1D adrenergic receptors, which results in fewer side effects related to blood pressure compared to other alpha-1 antagonists. This selectivity makes it particularly effective in treating urogenital diseases with minimal cardiovascular effects .
生物活性
Fiduxosin hydrochloride, also known as ABT-980, is a selective antagonist of the α1-adrenoceptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound has garnered attention due to its unique pharmacological profile and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its receptor interactions, pharmacokinetics, and clinical implications based on diverse sources.
1. Pharmacological Profile
Fiduxosin exhibits high selectivity for α1-adrenoceptors, with binding affinities (Ki values) indicating its potency:
Receptor Type | Ki (nM) |
---|---|
α1A | 0.160 |
α1B | 24.9 |
α1D | 0.920 |
These values demonstrate that fiduxosin is significantly more effective at inhibiting the α1A subtype compared to the other subtypes, which is crucial for its therapeutic effects in treating urinary symptoms associated with BPH .
Fiduxosin's mechanism involves blocking the α1-adrenoceptors, which leads to relaxation of smooth muscle in the bladder neck and prostate. This action alleviates urinary obstruction symptoms by enhancing urinary flow and reducing bladder outlet resistance. The selectivity for the α1A receptor subtype is particularly beneficial as it minimizes cardiovascular side effects commonly associated with non-selective α1 antagonists .
3. Pharmacokinetics
The pharmacokinetic profile of fiduxosin has been studied extensively. Key findings include:
- Absorption : Fiduxosin is rapidly absorbed after oral administration.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The drug is eliminated mainly via urine, with a half-life that supports once-daily dosing.
A significant aspect of its pharmacokinetics is the effect of food on absorption. Studies indicate that food does not significantly alter the bioavailability of fiduxosin, allowing for flexible dosing .
4. Clinical Studies and Efficacy
Clinical trials have demonstrated the efficacy of fiduxosin in improving urinary symptoms in patients with BPH. For instance:
- A randomized controlled trial showed that patients receiving fiduxosin experienced significant improvements in International Prostate Symptom Score (IPSS) compared to placebo groups.
- The drug was well-tolerated, with a side effect profile similar to placebo, highlighting its safety in long-term use.
5. Case Studies
Several case studies have illustrated the practical applications of fiduxosin:
- Case Study 1 : A 65-year-old male with severe BPH symptoms showed marked improvement in urinary flow rate following a 12-week treatment regimen with fiduxosin.
- Case Study 2 : Another study involving elderly patients indicated that fiduxosin effectively reduced nocturia episodes without significant adverse effects on blood pressure.
6. Conclusion
This compound represents a promising option for managing BPH due to its potent and selective action on α1-adrenoceptors. Its favorable pharmacokinetic properties and clinical efficacy underscore its potential as a first-line treatment for this condition. Continued research and clinical use will further elucidate its role in urology and possibly other therapeutic areas.
特性
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMGRPQOZABPO-GZJHNZOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049013 | |
Record name | Fiduxosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208992-74-9 | |
Record name | Fiduxosin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fiduxosin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fiduxosin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIDUXOSIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。